2'-Deoxyguanosine 3',5'-Dibutanoate
Overview
Description
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and oxidation steps.
Attachment of the Sugar Moiety: The purine base is then coupled with a protected ribose derivative under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives and modified nucleosides, which can have different biological activities.
Scientific Research Applications
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Industry: It is used in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase. This inhibition prevents the replication of viral and cancerous cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Tenofovir: An antiviral drug with a similar mechanism of action.
Acyclovir: Another antiviral drug that targets viral DNA polymerase.
Uniqueness
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is unique due to its specific ester linkage, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may enhance its stability and bioavailability compared to other nucleoside analogs.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJOTXTRCUHCM-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000868 | |
Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79971-08-7 | |
Record name | Guanosine, 2'-deoxy-, 3',5'-dibutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079971087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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